molecular formula C16H15NO B8507256 5-(2-Phenylethyloxy)indole

5-(2-Phenylethyloxy)indole

Cat. No. B8507256
M. Wt: 237.30 g/mol
InChI Key: DEGRFCVVZUGCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05504101

Procedure details

A stirred mixture of 5-hydroxyindole (0.5 g, 3.8 mmol), anhydrous K2CO3 (1.58 g, 11.4 mmol), (2-bromoethyl) benzene (2.11 g, 11.4 mmol), and a catalytic amount of KI in 2-butanone (40 ml) was heated at reflux overnight under nitrogen. Once cooled to room temperature, the reaction mixture was filtered and the flitrate concentrated under reduced pressure to give an oil. The oil was taken up in CH2Cl2 (50 ml) and washed successively with 2N-NaOH (1×20 ml) and water (1×20 ml). The organic portion was dried (MgSO4) and the solvent was removed under reduced pressure to give an oil. The oil was purified by column chromatography using a solvent system of CH2Cl2 /Hexane (40:60) to give 0.42 g (47%) of 5-(2-phenylethyloxy)indole as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C([O-])([O-])=O.[K+].[K+].Br[CH2:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC(=O)CC.C(Cl)Cl>[C:20]1([CH2:19][CH2:18][O:1][C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Name
Quantity
1.58 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.11 g
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CC(CC)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight under nitrogen
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the flitrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
WASH
Type
WASH
Details
washed successively with 2N-NaOH (1×20 ml) and water (1×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCOC=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.